molecular formula C6H14ClNO2S B555541 H-D-Met-OMe.HCl CAS No. 69630-60-0

H-D-Met-OMe.HCl

Cat. No.: B555541
CAS No.: 69630-60-0
M. Wt: 163,24*36,45 g/mole
InChI Key: MEVUPUNLVKELNV-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Methionine methyl ester hydrochloride is a chemical compound with the molecular formula C6H14ClNO2S . It is used as a starting material for the synthesis of a protected glycine derivative, a versatile asymmetric building block .


Synthesis Analysis

The synthesis of D-Methionine methyl ester hydrochloride involves the reaction of amino acids with methanol in the presence of trimethylchlorosilane . This method is compatible with natural amino acids, as well as other aromatic and aliphatic amino acids .


Molecular Structure Analysis

The molecular structure of D-Methionine methyl ester hydrochloride can be represented by the SMILES string Cl.COC(=O)C@HCCSC . The molecular weight of this compound is 199.70 .


Chemical Reactions Analysis

D-Methionine methyl ester hydrochloride is used as a starting material for the synthesis of a protected glycine derivative . The standard cleavage of methyl esters requires either highly basic or acidic conditions, which are not compatible with Fmoc or acid-labile protecting groups .


Physical and Chemical Properties Analysis

D-Methionine methyl ester hydrochloride has a molecular weight of 199.70 . It is recommended to store this compound at a temperature of -20°C .

Scientific Research Applications

Dairy Cattle Nutrition

D-Methionine methyl ester hydrochloride is explored in dairy cow nutrition. Its effectiveness in milk protein synthesis has been tested, demonstrating an increase in milk protein yield and changes in fatty acid saturation levels in milk. This form of Methionine provides a new "rumen-protected" supplement option for dairy cows (Rulquin et al., 2006).

Chemical Synthesis and Reactions

Research into the chlorinolysis of l-methionine methyl ester hydrochloride has led to the creation of polychloroamino acid derivatives. These derivatives are optically pure and have potential applications in chemical synthesis (Urabe et al., 1975).

Protein Methylation Studies

D-Methionine methyl ester hydrochloride is utilized in studying the methylation of bacterial and mammalian proteins. A diffusion assay distinguishes [3H]methionine from the base-labile [3H]methyl esters, aiding in the understanding of protein methylation processes (Chelsky et al., 1984).

Corrosion Inhibition

In the field of materials science, L-Methionine methyl ester hydrochloride is investigated as a corrosion inhibitor for iron in acidic solutions. It shows high inhibition efficiency and adsorbs onto the iron surface, suggesting its potential application in protecting metal surfaces (Hammouti et al., 1995).

Synthesis of Amino Acid Derivatives

There is significant research into the synthesis of various amino acid methyl ester hydrochlorides, including L-methionine methyl ester hydrochloride. These compounds are characterized for their compositions and structures, which are important for a range of biochemical applications (Xie Ji-min, 2007).

Enzymatic Peptide Modification

Studies involving enzymatic peptide modification use L-methionine-S-methyl-14C methyl ester hydrochloride. This research highlights its role in binding methionine to enzymatic hydrolysates, contributing to the understanding of peptide and protein synthesis (Hajós et al., 1990).

Peptide Utilization in Bacteria

Research on the stereospecificity of peptide utilization in Escherichia coli K-12 using diastereomers of trimethionine and trimethionine methyl ester highlights its role in understanding microbial amino acid metabolism (Becker & Naider, 1974).

Corrosion Protection

A novel cyclopolymer containing residues of essential amino acid methionine demonstrates superior corrosion inhibition efficiency for mild steel in acidic conditions. The polymer is synthesized from ethyl ester hydrochloride of methionine and displays high inhibition efficiency at low concentrations (Al-Muallem et al., 2015).

Safety and Hazards

When handling D-Methionine methyl ester hydrochloride, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing . Ingestion and inhalation should also be avoided .

Properties

IUPAC Name

methyl (2R)-2-amino-4-methylsulfanylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S.ClH/c1-9-6(8)5(7)3-4-10-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVUPUNLVKELNV-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCSC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CCSC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60512376
Record name Methyl D-methioninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69630-60-0
Record name Methyl D-methioninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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